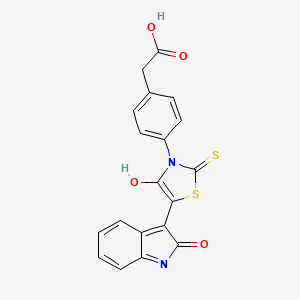

(Z)-2-(4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid

Description

Properties

IUPAC Name |

2-[4-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O4S2/c22-14(23)9-10-5-7-11(8-6-10)21-18(25)16(27-19(21)26)15-12-3-1-2-4-13(12)20-17(15)24/h1-8,25H,9H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGWKKWBZWCMBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C4=CC=C(C=C4)CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of Indolinone Derivative: Starting from an appropriate indole derivative, oxidation and subsequent functionalization can yield the indolinone core.

Thioxothiazolidine Ring Formation: The thioxothiazolidine ring can be synthesized via cyclization reactions involving thiourea and appropriate aldehydes or ketones.

Coupling Reactions: The indolinone and thioxothiazolidine derivatives can be coupled using suitable reagents and conditions to form the desired product.

Final Functionalization: Introduction of the phenylacetic acid moiety through acylation or related reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Nucleophilic Substitution at Thioxothiazolidinone

The thioxothiazolidinone ring undergoes nucleophilic substitution at the sulfur atom. For example:

-

Reaction with amines : Replacement of the thioxo group (−S) with amine nucleophiles generates thiazolidinone-amide derivatives .

-

Reaction with carbon disulfide : Participates in multicomponent reactions to form carbamodithioate hybrids .

Key conditions :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amine substitution | Methylamine, EtOH, RT | Thioxothiazolidin-indolin-2-one | 76–86% |

| CS₂ incorporation | Carbon disulfide, EtOH, RT | Carbamodithioate hybrids | 82% |

Knoevenagel Condensation

The exocyclic double bond (Z-configuration) between the thiazolidinone and indolinone moieties enables condensation reactions :

Example protocol :

text1. React (Z)-2-(4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid (0.23 mmol) 2. Add benzaldehyde/isatin (0.23 mmol), NaOAc (0.45 mmol), glacial acetic acid (0.45 mmol) 3. Reflux in ethanol for 4–6 h 4. Isolate product via precipitation (ice-cold water)

Outcomes :

Oxidation:

-

Thioamide to sulfoxide/sulfone : Controlled oxidation with H₂O₂ or mCPBA modifies the thioxo group.

-

Indolinone ring : Resists oxidation under mild conditions but undergoes epoxidation at the exocyclic double bond with peracids.

Reduction:

-

NaBH₄-mediated : Selective reduction of the exocyclic double bond disrupts conjugation, altering bioactivity.

Cyclization and Rearrangement

Under basic conditions, the compound undergoes base-catalyzed cyclization :

-

Formation of dispirocyclopentanebisoxindoles : Achieved via sequential Michael addition and intramolecular cyclization .

Mechanistic pathway :

-

Deprotonation at the acetic acid side chain.

-

Nucleophilic attack on the thiazolidinone carbonyl.

Conditions :

Acid-Base Reactivity

The acetic acid side chain participates in pH-dependent reactions :

-

Deprotonation : Forms carboxylate salts (pH > 4.5), enhancing water solubility .

-

Esterification : Reacts with methanol/H₂SO₄ to yield methyl esters (useful for prodrug design).

Isomerization

The Z-configuration of the exocyclic double bond is thermally stable but undergoes photoisomerization under UV light:

-

Z → E isomerization : Reversible process monitored by UV-Vis spectroscopy (λ_max shift from 420 nm to 390 nm).

Functionalization via Cross-Coupling

The phenylacetic acid moiety enables Pd-catalyzed coupling :

-

Suzuki coupling : Introduces aryl/heteroaryl groups at the phenyl ring .

-

Buchwald-Hartwig amination : Attaches amine functionalities for solubility modulation .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for designing kinase inhibitors and anticancer agents. Future studies should explore enantioselective transformations and in vivo stability of its derivatives.

Scientific Research Applications

Chemistry

Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Possible applications as an inhibitor of specific enzymes due to its complex structure.

Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

Therapeutic Agents: Investigation into its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

Material Science: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding and activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are extensively studied for antimicrobial, anticancer, and anti-inflammatory activities. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogues

(Z)-3-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (Compound 5h)

- Structural Differences : Replaces the phenylacetic acid group with benzoic acid and introduces a methoxy substituent on the indole ring.

- Bioactivity : Exhibits superior antifungal activity (MIC = 6.25 µg/mL against Candida albicans) compared to the target compound (MIC = 12.5 µg/mL) due to enhanced lipophilicity from the methoxy group .

(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (Compound 5b) Structural Differences: Lacks the acetic acid moiety; instead, a 3-hydroxyphenyl group is attached to the thiazolidinone core. Bioactivity: Shows potent antibacterial activity against Staphylococcus aureus (MIC = 3.12 µg/mL) but reduced solubility in aqueous media compared to the target compound, limiting its pharmacokinetic profile .

{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid

- Structural Differences : Substitutes the indole ring with a benzyloxy-methoxyphenyl group.

- Physicochemical Data : Higher melting point (277–280°C) and improved thermal stability compared to the target compound (mp 172–175°C), attributed to increased aromatic stacking .

Physicochemical and Pharmacokinetic Properties

Biological Activity

(Z)-2-(4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

- IUPAC Name : (Z)-2-(4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid

- Molecular Formula : C18H10N2O4S2

- Molecular Weight : 382.42 g/mol

- CAS Number : 305376-86-7

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the condensation of various precursors, such as indolinones and thiazolidines. The methods often utilize catalysts and specific reaction conditions to enhance yield and purity.

Anticancer Activity

Research has shown that compounds related to (Z)-2-(4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid exhibit significant anticancer properties. For instance:

-

Inhibition of Carbonic Anhydrase Isoforms :

- The synthesized derivatives have been evaluated for their inhibitory effects on human carbonic anhydrase (CA) isoforms, particularly hCA II and hCA IX. These isoforms are often overexpressed in tumors, making them targets for cancer therapy.

- Compounds demonstrated IC50 values in the nanomolar range, indicating potent inhibition (e.g., K_I values for hCA II ranged from 2.6 to 598.2 nM) .

-

Cell Line Studies :

- In vitro studies on breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines revealed that certain derivatives exhibited strong anti-proliferative effects. For example, one derivative showed an IC50 value of 3.96 μM against MCF-7 cells .

- Mechanistic studies indicated that these compounds could induce apoptosis through the intrinsic mitochondrial pathway, evidenced by changes in the expression of pro-apoptotic and anti-apoptotic proteins .

The mechanism by which (Z)-2-(4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid exerts its biological effects is thought to involve:

- Enzyme Inhibition : The compound's ability to inhibit carbonic anhydrase isoforms may disrupt pH regulation within tumor microenvironments, leading to reduced tumor growth.

- Induction of Apoptosis : By modulating the expression levels of key apoptotic proteins, the compound can promote programmed cell death in cancer cells.

Case Studies

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 3.96 μM | Induces apoptosis via mitochondrial pathway |

| Study 2 | Caco-2 | 5.87 μM | Inhibits cell proliferation |

Summary of Findings

The biological activity of (Z)-2-(4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-y)phenyl)acetic acid showcases its potential as a lead compound in cancer treatment strategies. The ability to selectively inhibit tumor-associated carbonic anhydrase isoforms while inducing apoptosis in cancer cells highlights its therapeutic promise.

Q & A

Q. What are the general synthetic routes for preparing (Z)-2-(4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid?

The compound is typically synthesized via a two-step process:

- Step 1 : Condensation of 2-thioxothiazolidin-4-one with an aldehyde (e.g., 3-formylindole derivatives) in acetic acid with sodium acetate as a catalyst under reflux (3–5 hours) to form the arylidene intermediate .

- Step 2 : Alkylation of the intermediate with bromoacetic acid or chloroacetic acid in the presence of potassium carbonate or sodium acetate, followed by acidification and recrystallization from methanol or acetic acid . Key variables include reaction time (24 hours for alkylation in vs. 3–5 hours in ) and solvent selection (ethanol or DMF-acetic acid mixtures) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Melting Point Analysis : Used to assess purity (e.g., 277–280°C in ) .

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly confirming the Z-configuration of the exocyclic double bond .

- Elemental Analysis : Validates stoichiometry (e.g., C 60.26%, H 4.45%, N 3.67% in ) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in the formation of the Z-isomer?

The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the indole nitrogen. Reaction parameters such as:

- Catalyst : Sodium acetate in acetic acid promotes proton shuffling, favoring the thermodynamically stable Z-isomer .

- Reflux Duration : Prolonged heating (e.g., 5 hours in ) enhances crystallinity and isomer purity .

- Solvent Polarity : Polar solvents like DMF improve solubility of intermediates, reducing side reactions .

Q. How can contradictions in elemental analysis data (e.g., C/H/N discrepancies) be resolved?

Discrepancies between calculated and observed values (e.g., N 3.51% vs. 3.67% in ) may arise from:

- Impurities : Incomplete recrystallization or residual solvents.

- Measurement Errors : Use of high-resolution mass spectrometry (HRMS) or combustion analysis for validation .

- Hydration States : Hygroscopic samples can skew hydrogen percentages .

Q. What strategies optimize yield in large-scale synthesis?

- Catalyst Screening : Substituting sodium acetate with piperidine (as in ) increases reaction efficiency (yield: 24–73%) .

- Stepwise Purification : Filtering intermediates before alkylation reduces side products .

- Solvent Mixtures : Methanol-acetic acid recrystallization improves crystal purity .

Q. How can computational methods support mechanistic studies of this compound?

- DFT Calculations : Model the electronic effects of substituents (e.g., methoxy groups) on the thiazolidinone ring’s reactivity .

- Molecular Docking : Predict binding interactions with biological targets (e.g., tyrosine kinase inhibitors) based on the indole-thiazolidinone scaffold .

Methodological Challenges

Q. What analytical techniques resolve challenges in purity assessment?

- HPLC : Detects trace impurities (<1%) using reverse-phase C18 columns and UV detection at 254 nm .

- TLC Limitations : Less reliable for polar compounds; use silica gel 60 F₂₅₄ plates with ethyl acetate/hexane eluents for preliminary checks .

Q. How are spectroscopic data interpreted when conflicting results arise (e.g., C NMR shifts)?

- Reference Compounds : Compare with known thiazolidinone derivatives (e.g., 5-arylidene-2-thioxothiazolidin-4-ones in ).

- Deuterated Solvents : DMSO-d₆ or CDCl₃ may shift peaks due to hydrogen bonding .

- 2D NMR : HSQC and HMBC correlations resolve ambiguous assignments .

Theoretical and Experimental Integration

Q. How can this compound’s bioactivity be rationalized through structure-activity relationships (SAR)?

Q. What experimental frameworks validate hypotheses about its mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.